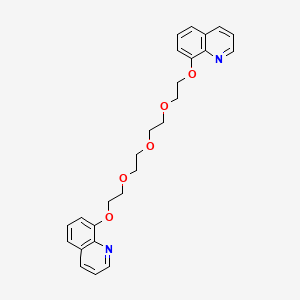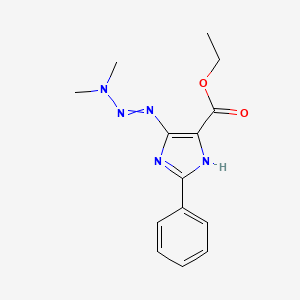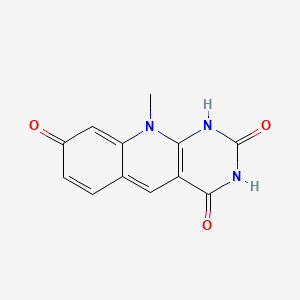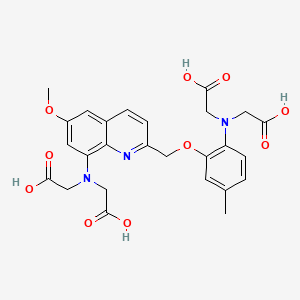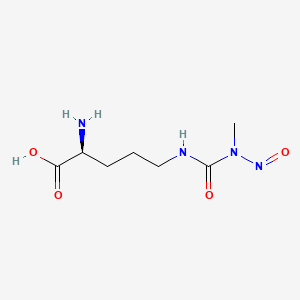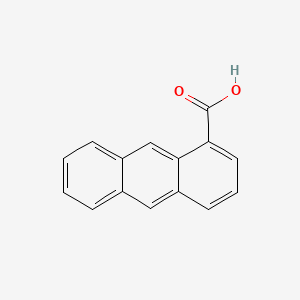
1-Anthracenecarboxylic acid
Overview
Description
1-Anthracenecarboxylic acid, also known as 1-antracene carboxylic acid or 1-ACA, is a naturally occurring organic compound belonging to the anthracene family. It is a white solid with a melting point of 208-210°C and a molecular formula of C14H10O2. 1-ACA is a key intermediate for the production of a variety of pharmaceuticals, dyes, and other chemicals. It is also used in the synthesis of fluorescent dyes, photoresists, and other materials.
Scientific Research Applications
Photocyclodimerization and Photodimers
1-Anthracenecarboxylic acid (AC) is prominently used in photocyclodimerization studies. For instance, Gui et al. (2016) demonstrated enhanced head-to-head photodimers in the photocyclodimerization of anthracenecarboxylic acid with a cationic pillararene, significantly improving the yield of these photodimers (Gui et al., 2016). Similarly, Nakamura & Inoue (2003) found that 2-Anthracenecarboxylic acid forms stable inclusion complexes with gamma-cyclodextrin, accelerating its photocyclodimerization and achieving high enantioselectivity (Nakamura & Inoue, 2003).
Photomechanical Applications
AC is also relevant in photomechanical applications. Zhu et al. (2011) explored the reversible photoinduced twisting of molecular crystal microribbons of 9-Anthracenecarboxylic acid. These ribbons twist upon light irradiation and revert to their original shape when the light is turned off, suggesting potential in photomechanical actuators (Zhu, Al‐Kaysi, & Bardeen, 2011).
Optical and Spectroscopic Properties
The absorption and fluorescence spectra of AC have been studied extensively. Suzuki et al. (1979) observed that 1- and 2-anthroic acids (forms of AC) form hydrogen-bonded dimers, affecting their spectral properties (Suzuki et al., 1979).
Luminescent Properties in Coordination Polymers
AC is used in synthesizing luminescent coordination polymers. Dong et al. (2016) synthesized a lead(II) coordination polymer with anthracene chromophore, demonstrating strong luminescence due to charge transfer of the anthracene chromophore (Dong et al., 2016).
Safety and Hazards
Mechanism of Action
Mode of Action
It’s known that anthracene derivatives can participate in various chemical reactions . For instance, 9-Anthracenecarboxylic acid can react with cyanohydrins in the presence of a palladium catalyst to synthesize 9-Cyanoanthracene .
Biochemical Pathways
Anthraquinones, a class of compounds that include anthracene derivatives, have been reported to exhibit a wide range of biological activities, including antifungal, antiviral, antimalarial, antimicrobial, antiplatelet, antidiabetic, and neuroprotective effects .
Result of Action
It’s known that anthracene derivatives can undergo a [4 + 4] photodimerization followed by dissociation, which occurs on timescales of seconds to minutes .
Action Environment
It’s worth noting that the storage temperature can impact the stability of anthracene derivatives .
Biochemical Analysis
Biochemical Properties
1-Anthracenecarboxylic acid plays a significant role in biochemical reactions, particularly in the context of photochemical and photomechanical studies. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, this compound can undergo photodimerization, a process where two molecules of the compound form a dimer upon exposure to light. This reaction is facilitated by enzymes that can absorb and utilize light energy. Additionally, this compound can interact with proteins that have binding sites for aromatic compounds, leading to changes in protein conformation and function .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of transcription factors, leading to changes in the expression of genes involved in cell growth and differentiation. Furthermore, this compound can impact cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby altering the flux of metabolites and energy production .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to bind to specific biomolecules and modulate their activity. The compound can act as an inhibitor or activator of enzymes, depending on the context of the interaction. For instance, this compound can inhibit the activity of enzymes involved in the synthesis of nucleic acids, leading to a decrease in DNA and RNA production. Additionally, the compound can activate enzymes that are involved in the breakdown of cellular components, promoting cellular turnover and renewal .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade upon prolonged exposure to light and heat. This degradation can lead to the formation of by-products that may have different biological activities. Long-term studies have shown that this compound can have sustained effects on cellular function, including changes in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound can promote beneficial effects such as enhanced cellular function and protection against oxidative stress. At high doses, this compound can exhibit toxic effects, including cellular damage and inflammation. Studies have identified threshold doses beyond which the compound’s adverse effects become pronounced, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to the metabolism of aromatic compounds. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of hydroxylated derivatives. These metabolites can further participate in conjugation reactions, resulting in the formation of water-soluble products that can be excreted from the body. The interaction of this compound with metabolic enzymes can also influence the levels of other metabolites, thereby affecting overall metabolic flux .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm and nucleus, where it can exert its biological effects. The distribution of the compound within tissues can also be influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, this compound can be localized to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, the compound can be found in the endoplasmic reticulum and Golgi apparatus, where it can affect protein synthesis and processing .
Properties
IUPAC Name |
anthracene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O2/c16-15(17)13-7-3-6-12-8-10-4-1-2-5-11(10)9-14(12)13/h1-9H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCFAKBRKTKVJPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC=C3C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60209512 | |
| Record name | Anthracene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60209512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
607-42-1 | |
| Record name | 1-Anthracenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=607-42-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Anthracene-1-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000607421 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anthracene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60209512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Anthracenecarboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 1-anthracenecarboxylic acid be used to modify the surface properties of single-walled carbon nanotubes (SWCNTs)?
A1: Yes, this compound can be used to modify the surface of SWCNTs. The carboxylic acid group facilitates the interaction with the SWCNTs, leading to their functionalization. This modification enhances the dispersibility of SWCNTs in deionized water. [] This improved dispersibility is crucial for applications such as the fabrication of conductive thin films using techniques like spray-coating. []
Q2: Does the functionalization of SWCNTs with this compound significantly alter the structure of the nanotubes?
A2: According to spectroscopic studies, including UV-Vis-NIR, fluorescence, and Raman spectroscopy, functionalizing SWCNTs with this compound does not induce significant structural changes. [] The mild functionalization method employed suggests minimal damage to the SWCNT structure during the modification process. []
Q3: Can the properties of liquid crystal systems be influenced by incorporating this compound?
A3: Yes, the incorporation of this compound into liquid crystal systems can significantly impact their properties, particularly regarding photochemical reactions. Research shows that within a matrix of amphiphilic salts composed of chiral amino alcohols and this compound, the photodimerization reaction exhibits high head-to-head selectivity when exposed to UV/vis light. [] This selectivity is significantly enhanced in the liquid crystalline phase compared to isotropic or crystalline phases. [] Furthermore, the specific chiral amino alcohol used and the type of mesophase present can be tuned to control the diastereoselectivity of the photodimerization reaction. [] This control over reaction selectivity highlights the potential of using this compound in designed liquid crystal systems for specific photochemical applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
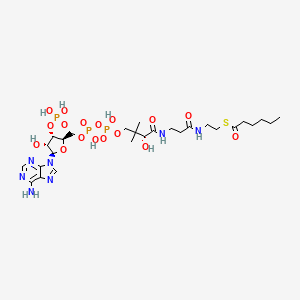
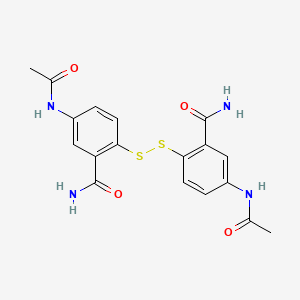

![(6R,9S,10R)-10-isocyano-9-isopropyl-3,6-dimethyl-spiro[4.5]dec-3-ene](/img/structure/B1215087.png)

